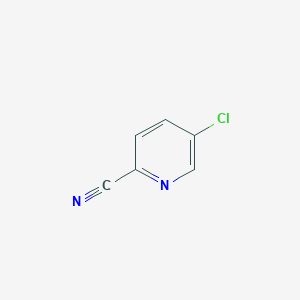

5-Chloro-2-cyanopyridine

Cat. No. B015408

Key on ui cas rn:

89809-64-3

M. Wt: 138.55 g/mol

InChI Key: WTHODOKFSYPTKA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07595339B2

Procedure details

Add in a 22-L 3-neck round bottom equipped with overhead stirrer, reflux condenser, and thermometer, N,N-dimethylacetamide (DMAC, 6 L), 2,5-dichloropyridine (347.0 g, 2.34 mol), zinc cyanide (138.0 g, 1.17 mol), bis(diphenylphosphino)dipalladium II CH2Cl2 complex (DPPF, 20.8 g, 0.02 mol), and zinc dust (1.6 g, 0.02 mol). Slowly warm the reaction mixture to 160° C. As the temperature reaches 160° C., an exotherm (controllable) may result and the internal temperature may rise to 180-185° C. Remove the heat from the dark solution and cool the mixture slowly cool to room temperature. Extract the bulk reaction mixture by taking 2 L of the dark solution, diluting with brine (2 L), filtering over celite, and addition of ethyl acetate (4 L). Repeat the process 3 times to extract all material, and dry the combined organics over magnesium sulfate. Cautious concentration at 25-30° C. might give a dark liquid. (Note: Product volatility maybe observed at higher temperatures so the temperature upon concentration is kept low in all steps.) Stir the liquid and add water (5 L), resulting in a solid After 1 h, filter, and back-wash with water (2 L). Dry the filter cake to give 215 g of crude product. Extract the aqueous filtrate with ethyl ether (8 L). Dry the organics over magnesium sulfate and concentrate to provide 51 g of crude product. Combine with the 215 g lot and purify by chromatography over silica gel (biotage 150; eluting with 5% ethyl acetate in hexanes increasing to 10% ethyl acetate in hexanes) to provide a white solid of pure title compound (193 g, 59%); 1H NMR (CDCl3) δ 8.68 (d, J=2.0 Hz, 1H), 7.84 (dd, J=2.7, 8.6 Hz, 1H), 7.66 (d, J=8.3 Hz, 1H).

[Compound]

Name

bis(diphenylphosphino)dipalladium

Quantity

20.8 g

Type

reactant

Reaction Step Three

[Compound]

Name

dark solution

Quantity

2 L

Type

reactant

Reaction Step Four

Name

brine

Quantity

2 L

Type

solvent

Reaction Step Five

Name

zinc cyanide

Quantity

138 g

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][N:2](C)C(=O)C.Cl[C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][N:9]=1>[Cl-].[Na+].O.[C-]#N.[Zn+2].[C-]#N.[Zn]>[Cl:14][C:11]1[CH:12]=[CH:13][C:8]([C:1]#[N:2])=[N:9][CH:10]=1 |f:2.3.4,5.6.7|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 L

|

|

Type

|

reactant

|

|

Smiles

|

CN(C(C)=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

347 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=NC=C(C=C1)Cl

|

Step Three

[Compound]

|

Name

|

bis(diphenylphosphino)dipalladium

|

|

Quantity

|

20.8 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

dark solution

|

|

Quantity

|

2 L

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

brine

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+].O

|

Step Six

|

Name

|

zinc cyanide

|

|

Quantity

|

138 g

|

|

Type

|

catalyst

|

|

Smiles

|

[C-]#N.[Zn+2].[C-]#N

|

Step Seven

|

Name

|

|

|

Quantity

|

1.6 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

160 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

) Stir the liquid

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Add in a 22-L 3-neck round bottom

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaches 160° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

an exotherm (controllable) may result

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

may rise to 180-185° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Remove the

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat from the dark solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cool the mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

slowly cool to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the bulk reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtering over celite, and addition of ethyl acetate (4 L)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Repeat the process 3 times to extract all material

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry the combined organics over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentration at 25-30° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

might give a dark liquid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

upon concentration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

add water (5 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a solid After 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

WASH

|

Type

|

WASH

|

|

Details

|

back-wash with water (2 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Dry the filter cake

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 215 g of crude product

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the aqueous filtrate with ethyl ether (8 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the organics over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide 51 g of crude product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Combine with the 215 g lot and purify by chromatography over silica gel (biotage 150; eluting with 5% ethyl acetate in hexanes increasing to 10% ethyl acetate in hexanes)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=CC(=NC1)C#N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 193 g | |

| YIELD: PERCENTYIELD | 59% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |